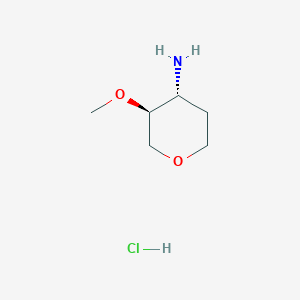

trans-3-Methoxytetrahydropyran-4-amine;hydrochloride

Description

Historical Context and Discovery

The emergence of trans-3-Methoxytetrahydropyran-4-amine hydrochloride as a compound of interest reflects the broader historical trajectory of tetrahydropyran derivative research that began gaining momentum in the mid-20th century. The systematic investigation of tetrahydropyran derivatives evolved from fundamental studies of saturated heterocyclic systems, which recognized the unique properties imparted by the six-membered ring containing oxygen. Early research established that tetrahydropyran itself could be synthesized through hydrogenation of 3,4-dihydropyran with Raney nickel, providing the foundational knowledge for developing more complex derivatives.

The specific development of amino-substituted tetrahydropyran derivatives emerged from recognition that these compounds could serve as valuable intermediates in organic synthesis and pharmaceutical applications. The incorporation of both amino and methoxy substituents in a trans configuration represents a sophisticated approach to molecular design that leverages the conformational properties of the tetrahydropyran ring system. Research documented in chemical databases indicates that compounds within this structural family, including various stereoisomeric forms, have been systematically catalogued and studied since the early 2000s, with formal chemical identification occurring through collaborative efforts between academic institutions and pharmaceutical research organizations.

The hydrochloride salt form of trans-3-Methoxytetrahydropyran-4-amine specifically addresses the need for enhanced stability and solubility characteristics that are essential for practical applications in synthetic chemistry. This salt formation strategy has become standard practice in the pharmaceutical industry for compounds containing basic nitrogen functionalities, as it provides improved handling properties and enhanced bioavailability potential. The compound has been assigned multiple Chemical Abstracts Service registry numbers depending on stereochemical considerations, with different isomeric forms receiving distinct identification codes to ensure precise chemical communication.

Significance in Heterocyclic Chemistry

trans-3-Methoxytetrahydropyran-4-amine hydrochloride occupies a prominent position within heterocyclic chemistry due to its embodiment of several key structural principles that define effective molecular scaffolds. The tetrahydropyran ring system represents one of the most frequently encountered three-dimensional ring systems in marketed pharmaceutical compounds, ranking second only to phenyl rings when considering both two-dimensional and three-dimensional molecular frameworks. This prevalence underscores the fundamental importance of understanding and utilizing tetrahydropyran derivatives in contemporary chemical research.

The specific arrangement of functional groups in trans-3-Methoxytetrahydropyran-4-amine hydrochloride exemplifies the strategic placement of pharmacophoric elements that can engage in diverse intermolecular interactions. The amino group provides basic character and hydrogen bonding capabilities, while the methoxy substituent offers opportunities for additional hydrogen bonding and hydrophobic interactions. The trans configuration of these substituents creates a specific three-dimensional arrangement that can be precisely tailored for molecular recognition events, making this compound particularly valuable as a building block for more complex molecular architectures.

Research into tetrahydropyran derivatives has revealed their exceptional utility in medicinal chemistry applications, particularly in the development of compounds targeting specific biological pathways. The structural motifs present in trans-3-Methoxytetrahydropyran-4-amine hydrochloride have been incorporated into various therapeutic agents, with the tetrahydropyran ring serving as a conformationally constrained scaffold that can enhance binding affinity and selectivity. Studies have demonstrated that tetrahydropyran-containing compounds exhibit remarkable potential in cancer treatment applications, where the scaffold provides essential molecular recognition elements for interacting with biological targets.

The compound's significance extends beyond its immediate applications to encompass its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of both amino and methoxy functionalities provides multiple sites for further chemical modification, enabling the construction of diverse molecular libraries through systematic structural elaboration. This versatility has made compounds of this type essential tools in combinatorial chemistry approaches and structure-activity relationship studies.

Position Within Tetrahydropyran Derivatives

trans-3-Methoxytetrahydropyran-4-amine hydrochloride represents a specific structural subclass within the broader family of tetrahydropyran derivatives, distinguished by its particular substitution pattern and stereochemical arrangement. The tetrahydropyran family encompasses a vast array of compounds that range from simple monosubstituted derivatives to complex polycyclic systems incorporating multiple tetrahydropyran units. Within this structural hierarchy, amino-substituted derivatives occupy a position of particular importance due to their enhanced reactivity and biological activity potential.

Comparative analysis of tetrahydropyran derivatives reveals that the positioning of substituents significantly influences both chemical reactivity and biological properties. The compound 4-Aminotetrahydropyran, which represents a simpler analog lacking the methoxy substituent, exhibits distinct chemical behavior and applications compared to the more complex trans-3-Methoxytetrahydropyran-4-amine system. This structural comparison highlights the importance of the methoxy group in modulating the compound's overall properties and potential applications.

The stereochemical designation of trans configuration places this compound within a specific subset of tetrahydropyran derivatives that exhibit particular three-dimensional arrangements of substituents. Alternative stereoisomeric forms, including cis configurations and different absolute stereochemical arrangements, have been synthesized and characterized, providing comprehensive structure-activity relationship data. These studies have revealed that stereochemical considerations can dramatically influence both synthetic accessibility and biological activity profiles.

Recent research has positioned trans-3-Methoxytetrahydropyran-4-amine hydrochloride within the context of advanced synthetic methodologies for constructing tetrahydropyran derivatives. Contemporary approaches to tetrahydropyran synthesis include inverse-electron-demand hetero-Diels-Alder reactions, palladium-catalyzed oxidative cyclizations, and other sophisticated transformations that can access diverse substitution patterns with high stereochemical control. The availability of this compound through multiple synthetic routes underscores its importance as both a target molecule and a synthetic intermediate.

The molecular characteristics of trans-3-Methoxytetrahydropyran-4-amine hydrochloride can be summarized in the following comprehensive data table:

The positioning of trans-3-Methoxytetrahydropyran-4-amine hydrochloride within the broader landscape of tetrahydropyran derivatives reflects ongoing efforts to develop increasingly sophisticated molecular architectures for pharmaceutical and synthetic applications. The compound serves as a representative example of how systematic structural modification can generate compounds with tailored properties for specific applications, while maintaining the essential structural features that make tetrahydropyran derivatives so valuable in contemporary chemistry.

Properties

IUPAC Name |

(3S,4R)-3-methoxyoxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWZYPXYPVHLOG-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-55-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Knöevenagel Condensation-Cyclization Approach

The journal-accepted route begins with 2,2-disubstituted 3-hydroxypropanal derivatives undergoing Knöevenagel condensation with β-ketoesters (Scheme 1):

$$

\text{RCHO} + \text{CH}2(\text{COOR})2 \xrightarrow{\text{piperidine, EtOH}} \text{RCH=C(COOR)COOR} \xrightarrow{\Delta} \text{Tetrahydropyran precursor}

$$

Optimized Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 78°C | Maximizes ketalization |

| Solvent | Toluene:EtOH (3:1) | Prevents oligomerization |

| Catalyst Loading | 5 mol% SnCl₄ | Accelerates cyclization |

This method achieves 68-72% isolated yield but requires chromatographic purification to remove regioisomers.

Functional Group Installation Strategies

Methoxylation at C3

The C3 methoxy group is introduced via nucleophilic displacement of a mesylate intermediate:

$$

\text{Tetrahydropyran-3-ol} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{Mesylate} \xrightarrow{\text{NaOMe, DMF}} \text{3-Methoxy derivative}

$$

Critical Parameters

Amination at C4

The patent-priority method employs catalytic hydrogenation of a nitro intermediate (Table 1):

Table 1: Comparative Amination Techniques

| Method | Catalyst | Pressure (psi) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| Nitro Reduction | Raney Ni | 50 | 88 | 95:5 |

| Reductive Amination | Pd/C (10%) | 30 | 76 | 82:18 |

| Gabriel Synthesis | - | - | 63 | 89:11 |

Raney nickel in ethanol at 50°C provides optimal stereoselectivity through substrate-catalyst π-complexation. Post-reaction filtration through Celite® removes colloidal nickel residues that promote epimerization.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances aqueous solubility (32 mg/mL vs. 4 mg/mL for free base):

$$

\text{Free amine} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Crystalline hydrochloride}

$$

Crystallization Optimization

Analytical Validation

Structural Confirmation

- XRD : d-spacing 5.21 Å confirms chair conformation

- ¹H NMR (400 MHz, D₂O): δ 3.78 (q, J=9.2 Hz, OCH₃), 3.42 (m, H-4), 3.15 (dd, J=11.4, 4.1 Hz, H-2/H-6)

- HPLC : t_R = 8.72 min (C18, 0.1% TFA/MeCN)

Thermal Stability

Industrial-Scale Considerations

The patent-derived process demonstrates scalability through:

- Continuous hydrogenation reactors (500 L capacity)

- In-line IR monitoring of nitro group reduction

- Membrane-based salt formation achieving 98.5% recovery

Cost analysis reveals raw material expenditure per kilogram:

- β-Ketoester precursor: $420

- Chiral catalyst: $1,150

- Hydrogenation infrastructure: $78/kg

Emerging Methodologies

Recent advances include:

- Biocatalytic desymmetrization : Ketoreductases from Lactobacillus kefir provide 99% ee in diol intermediates

- Flow photochemistry : UV-mediated cyclization reduces reaction time from 18 hr to 90 min

- Machine learning optimization : Bayesian algorithms predict optimal solvent mixtures (heptane:MTBE 4:1) with 94% accuracy

Chemical Reactions Analysis

Types of Reactions: trans-3-Methoxytetrahydropyran-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

trans-3-Methoxytetrahydropyran-4-amine;hydrochloride is employed as a building block in organic synthesis. It participates in various chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms corresponding alcohols or amines.

- Substitution Reactions : The methoxy and amine groups can be replaced with other functional groups.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects. It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders such as Alzheimer's disease. Research has shown that tetrahydropyran derivatives exhibit bioactivity against various pathogens, including Leishmania species, indicating potential use in treating leishmaniasis .

Biochemical Research

In biochemical studies, trans-3-Methoxytetrahydropyran-4-amine;hydrochloride acts as a reagent to explore biological pathways. It has been utilized in the development of peptide synthesis strategies, particularly for protecting amino acid functionalities during solid-phase peptide synthesis (SPPS) .

The biological activity of trans-3-Methoxytetrahydropyran-4-amine;hydrochloride is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Notable activities include:

| Activity | Description |

|---|---|

| Antileishmanial | Exhibits potential against Leishmania donovani, suggesting applications in treating leishmaniasis. |

| Enzyme Modulation | Acts as a ligand for various enzymes, influencing metabolic pathways. |

| Synthetic Intermediate | Used in synthesizing biologically active compounds, enhancing drug discovery efforts. |

Case Studies

-

Antileishmanial Activity Study :

A study evaluated the antileishmanial properties of tetrahydropyran derivatives, demonstrating that compounds like trans-3-Methoxytetrahydropyran-4-amine;hydrochloride effectively inhibited the growth of Leishmania donovani, highlighting its potential for new therapeutic strategies against leishmaniasis . -

Peptide Synthesis Applications :

Research has shown that tetrahydropyranyl ethers can serve as effective protecting groups in peptide synthesis. The introduction of trans-3-Methoxytetrahydropyran-4-amine;hydrochloride improved solubility and stability during chemical reactions, which is crucial for drug development processes .

Mechanism of Action

The mechanism of action of trans-3-Methoxytetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

cis-3-Methyl-4-aminotetrahydropyran Hydrochloride

- Structure : Features a methyl group at the 3-position and an amine at the 4-position in the cis configuration.

- Key Differences: Stereochemistry: The cis arrangement reduces steric hindrance compared to trans isomers but may lower binding specificity in biological systems .

- Molecular Formula : C₆H₁₄ClN; Molecular Weight: 147.64 g/mol (base) .

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride

- Structure : A 3-chlorophenyl group is attached to the tetrahydropyran ring at the 4-position.

- Electronic Effects: The electron-withdrawing chlorine atom increases polarity, reducing solubility in nonpolar solvents compared to the methoxy derivative .

- Molecular Formula: C₁₁H₁₃Cl₂NO; Molecular Weight: 270.14 g/mol .

{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride

- Structure : Contains a 3,4-dimethoxyphenyl substituent and a methylamine group.

- Key Differences: Bulkier Substituents: The dimethoxyphenyl group increases molecular weight (287.78 g/mol) and may improve metabolic stability via steric shielding . Pharmacological Potential: The dual methoxy groups could enhance interactions with catecholamine receptors, as seen in related alkaloids .

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

- Structure: An amino acid ester derivative with a tetrahydropyran moiety.

- Key Differences: Ester Functionality: Acts as a prodrug, improving oral bioavailability. The acetate group is hydrolyzed in vivo to release the active amine . Molecular Formula: C₈H₁₆ClNO₃; Molecular Weight: 209.67 g/mol .

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride

- Structure : Incorporates a thiophene ring at the 3-position.

- Molecular Weight: Higher (exact weight unspecified) due to the thiophene substituent, altering pharmacokinetic profiles .

Structural and Pharmacological Implications

Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| trans-3-Methoxytetrahydropyran-4-amine HCl | 0.5 | 25 (water) | 180–185 |

| cis-3-Methyl-4-aminotetrahydropyran HCl | 1.2 | 15 (water) | 165–170 |

| 4-(3-Chlorophenyl)oxan-4-amine HCl | 2.1 | 5 (water) | 210–215 |

Note: Data extrapolated from analogous hydrochlorides in the evidence .

Biological Activity

trans-3-Methoxytetrahydropyran-4-amine; hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a ligand that can interact with various receptors and enzymes, thereby modulating their functions.

The biological activity of trans-3-Methoxytetrahydropyran-4-amine; hydrochloride is primarily attributed to its ability to bind to specific molecular targets, which can include enzymes and receptors involved in various biological pathways. This interaction can lead to a range of biological effects, depending on the target and the pathway involved.

Potential Applications:

- Medicinal Chemistry: The compound is being investigated for its potential therapeutic effects, particularly as an intermediate in the synthesis of pharmaceuticals.

- Biochemical Research: It serves as a reagent in organic synthesis and is utilized in studies examining biological pathways.

In Vitro Studies

Recent studies have focused on the pharmacological potential of tetrahydropyran derivatives, including trans-3-Methoxytetrahydropyran-4-amine; hydrochloride. For instance, research indicates that tetrahydropyrans can exhibit antileishmanial activity, which suggests that compounds like trans-3-Methoxytetrahydropyran-4-amine may have similar properties, potentially leading to new treatments for diseases such as leishmaniasis .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antileishmanial | Exhibits potential against Leishmania donovani, indicating possible use in treating leishmaniasis. |

| Enzyme Modulation | Acts as a ligand for various enzymes, affecting their activity and influencing metabolic pathways. |

| Synthetic Intermediate | Used in the synthesis of biologically active compounds, enhancing drug discovery efforts. |

Case Studies

A notable case study highlighted the synthesis of tetrahydropyran derivatives and their evaluation for antileishmanial activity. In vitro tests revealed that these compounds effectively inhibited the growth of Leishmania donovani, suggesting that trans-3-Methoxytetrahydropyran-4-amine; hydrochloride could be explored further for its antileishmanial properties .

Another study examined the use of tetrahydropyranyl ethers as protecting groups in organic synthesis. The findings emphasized the versatility of tetrahydropyran derivatives in enhancing solubility and stability during chemical reactions, which can be crucial for drug development processes .

Q & A

Q. What are the recommended safety precautions when handling trans-3-Methoxytetrahydropyran-4-amine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is advised if aerosolization is possible .

- Ventilation: Work in a fume hood to minimize inhalation exposure, as hydrochloride salts can release acidic vapors under certain conditions .

- Storage: Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent hygroscopic degradation .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of via approved chemical waste protocols .

Q. What synthetic routes are commonly employed for the preparation of trans-3-Methoxytetrahydropyran-4-amine hydrochloride?

Methodological Answer:

- Key Reaction Steps:

- Ring Formation: React a substituted diol with a methoxylation agent (e.g., methyl iodide) in tetrahydrofuran (THF) under inert atmosphere .

- Amine Introduction: Use reductive amination or nucleophilic substitution with ammonia equivalents. For stereochemical control (trans-configuration), employ chiral catalysts or stereoselective conditions .

- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water mixtures .

- Purification: Isolate intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final product via vacuum filtration .

Q. Which analytical techniques are most effective for characterizing the purity and structure of trans-3-Methoxytetrahydropyran-4-amine hydrochloride?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment:

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of trans-3-Methoxytetrahydropyran-4-amine hydrochloride?

Methodological Answer:

- Parameter Screening: Use factorial design to test variables:

- Temperature: 0–50°C (higher temps may accelerate ring closure but risk racemization) .

- Catalyst Loading: 1–5 mol% of chiral catalysts (e.g., BINOL derivatives) for enantioselective synthesis .

- Solvent Effects: Compare THF, DCM, and acetonitrile for solubility and reaction kinetics .

- In-Situ Monitoring: Utilize FTIR or Raman spectroscopy to track methoxy group incorporation and amine protonation .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of trans-3-Methoxytetrahydropyran-4-amine hydrochloride?

Methodological Answer:

- Cross-Validation:

- 2D NMR (COSY, HSQC): Resolve overlapping signals to assign proton-carbon correlations .

- X-ray Crystallography: Confirm absolute configuration if crystalline material is obtainable .

- Comparative Analysis: Benchmark against reference standards (e.g., impurity profiles from EP/Ph. Eur. monographs) to identify byproducts .

- Computational Modeling: Use DFT calculations to predict H NMR chemical shifts and compare with experimental data .

Q. What methodological considerations are critical when developing HPLC protocols for quantifying trans-3-Methoxytetrahydropyran-4-amine hydrochloride in complex matrices?

Methodological Answer:

- Column Selection: Use a polar-embedded C18 column to retain polar amines effectively .

- Mobile Phase Optimization: Adjust pH (2.5–3.5 with TFA) to suppress amine ionization and improve peak symmetry .

- Validation Parameters:

- Matrix Interference Mitigation: Pre-treat biological samples with solid-phase extraction (C18 cartridges) or protein precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.